molecular formula C25H55N2O6P B1618811 2-Hydroxyethyldimethyl-3-stearamidopropylammonium phosphate CAS No. 3758-54-1

2-Hydroxyethyldimethyl-3-stearamidopropylammonium phosphate

Cat. No.: B1618811
CAS No.: 3758-54-1
M. Wt: 510.7 g/mol
InChI Key: CDWDDCFBDRKNLE-UHFFFAOYSA-N
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Description

Chemical Identity:
2-Hydroxyethyldimethyl-3-stearamidopropylammonium phosphate (CAS: 3758-54-1; EC: 230-123-7) is a quaternary ammonium compound with a phosphate counterion. Its structure features:

  • A stearamido group (C18 fatty acid chain) providing lipophilic characteristics.
  • A hydroxyethyl group enhancing water solubility.
  • A dimethylpropylammonium moiety contributing to cationic surfactant properties.

Applications:
Primarily used as an antistatic agent in textiles, polymers, and personal care products due to its ability to neutralize static charges . Regulatory registration dates (e.g., 31/05/2018 in the EU) confirm its commercial viability .

Properties

IUPAC Name

dihydrogen phosphate;2-hydroxyethyl-dimethyl-[3-(octadecanoylamino)propyl]azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C25H52N2O2.H3O4P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-25(29)26-21-19-22-27(2,3)23-24-28;1-5(2,3)4/h28H,4-24H2,1-3H3;(H3,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDWDDCFBDRKNLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CCO.OP(=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H55N2O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9052050
Record name N-(2-Hydroxyethyl)-N,N-dimethyl-3-(octadecanoylamino)propan-1-aminium dihydrogen phosphate
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Molecular Weight

510.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3758-54-1
Record name 1-Propanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-3-[(1-oxooctadecyl)amino]-, phosphate (1:1)
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Record name 1-Propanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-3-[(1-oxooctadecyl)amino]-, phosphate (1:1)
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Record name N-(2-Hydroxyethyl)-N,N-dimethyl-3-(octadecanoylamino)propan-1-aminium dihydrogen phosphate
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Record name 2-hydroxyethyldimethyl-3-stearamidopropylammonium phosphate
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Preparation Methods

Data Table: Representative Reaction Conditions and Yields for Related Phosphoric Acid Esters

Parameter Range/Value Notes
Catalyst Components AlCl3 (100 kg), 1-ethyl-3-methylimidazole fluoroform sulphonate (0.1–0.5 wt%), ammonium vanadate (0.01–0.05 wt%) Composite catalyst for phosphorylation
Phosphorus Oxychloride to Alcohol Molar Ratio 1 : 1.5–2.5 Molar ratio for phosphorylation
Temperature (Initial Addition) 0–10 °C Slow addition of alcohol to POCl3
Stirring Time (Post Addition) 1–3 hours at 15–25 °C Reaction continuation
HCl Gas Removal Continuous during reaction To drive reaction forward
Heating Stage 40–70 °C for 1–4 hours To complete reaction
NaOH Solution Concentration 20–60% For neutralization
Neutralization Temperature 80–90 °C for 1–3 hours To form phosphate salt
Product Yield 82–98% Dependent on catalyst and conditions

Source: Adapted from CN105440072A patent for di-(2-ethylhexyl)phosphoric acid ester preparation

Research Findings and Notes

  • The use of composite catalysts combining Lewis acids and ionic liquids significantly enhances phosphorylation efficiency and yield.

  • Controlled temperature and slow addition rates prevent side reactions and improve product purity.

  • Removal of HCl gas during reaction shifts equilibrium toward product formation.

  • Neutralization with aqueous NaOH converts phosphoryl chlorides to stable phosphate salts suitable for the ammonium cation.

  • The methodology is scalable to industrial production with yields above 90% achievable under optimized conditions.

  • While direct literature on 2-Hydroxyethyldimethyl-3-stearamidopropylammonium phosphate preparation is limited, these analogous methods provide a robust framework for synthesis.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 2-Hydroxyethyldimethyl-3-stearamidopropylammonium phosphate is used as a surfactant and emulsifying agent in chemical formulations. Its ability to reduce surface tension makes it valuable in the synthesis of nanoparticles and other advanced materials .

Biology: In biological research, this compound is used to study cell membrane interactions due to its amphiphilic nature. It can also be employed in the preparation of liposomes and other vesicular systems for drug delivery .

Medicine: The compound’s antistatic and conditioning properties make it useful in the formulation of topical medications and personal care products. It is also explored for its potential antimicrobial properties .

Industry: In the industrial sector, 2-Hydroxyethyldimethyl-3-stearamidopropylammonium phosphate is used in the production of antistatic agents, fabric softeners, and hair conditioners.

Mechanism of Action

The mechanism of action of 2-Hydroxyethyldimethyl-3-stearamidopropylammonium phosphate involves its interaction with negatively charged surfaces, such as hair and fabric fibers. The quaternary ammonium group binds to these surfaces, neutralizing static charges and providing a conditioning effect. The hydroxyethyl group enhances the compound’s solubility and dispersibility, allowing it to spread evenly and form a protective layer .

Comparison with Similar Compounds

Key Structural and Functional Comparisons

The table below highlights critical differences between 2-hydroxyethyldimethyl-3-stearamidopropylammonium phosphate and analogous compounds:

Compound CAS/EC Functional Groups Solubility Primary Applications References
2-Hydroxyethyldimethyl-3-stearamidopropylammonium phosphate 3758-54-1 / 230-123-7 Stearamido, hydroxyethyl, quaternary ammonium Polar solvents (e.g., water) Antistatic agents, surfactants
(2-Acetoxy-3-hexadecoxy-propyl) 2-(trimethylammonio)ethyl phosphate Not provided Hexadecoxy, trimethylammonio, acetate Limited aqueous solubility Pharmaceuticals, biochemistry
1,2,2-Trimethylpropyl N-(2-hydroxyethyl)-N,P-dimethylphosphonamidoate Not provided Hydroxyethyl, phosphonamidoate, trimethylpropyl Organic solvents Specialty surfactants
N-Ethylbenzenaminium O-(2,2-dimethylpropyl) methylphosphonothioate Not provided Ethylanilinium, phosphonothioate Low polarity media Chemical intermediates

Critical Differentiators

Lipophilicity: The stearamido group (C18) in the target compound provides superior lipid affinity compared to shorter-chain analogs like the hexadecoxy (C16) derivative in . Compounds with phosphonothioate groups () exhibit lower solubility in polar media due to reduced hydrogen bonding .

Cationic Strength :

  • The quaternary ammonium group in the target compound ensures strong cationic activity, making it more effective in antistatic applications than phosphonamidoate-based analogs () .

Regulatory Status :

  • The target compound’s EU registration (2018) contrasts with older or unregistered analogs, reflecting updated safety and efficacy standards .

Research Findings and Industrial Relevance

  • Antistatic Performance : The target compound reduces surface resistivity in polymers by 10⁴–10⁶ Ω/sq, outperforming phosphonamidoate derivatives (10³–10⁵ Ω/sq) due to its balanced hydrophilic-lipophilic structure .
  • Biochemical Limitations : Unlike hexadecoxy-phosphate analogs (), the target compound’s large stearamido group limits membrane permeability, restricting its use in drug delivery .

Biological Activity

2-Hydroxyethyldimethyl-3-stearamidopropylammonium phosphate (commonly referred to as HEDMSAP) is a quaternary ammonium compound that has garnered attention for its diverse biological activities. This article delves into its biological activity, exploring its mechanisms, effects on various biological systems, and potential applications.

Chemical Structure and Properties

HEDMSAP is characterized by the presence of a hydroxyethyl group, two methyl groups, and a stearamidopropyl chain, which contribute to its amphiphilic nature. This structure allows it to interact with both hydrophilic and lipophilic environments, making it suitable for various applications in biochemistry and pharmacology.

Biological Activity Overview

The biological activity of HEDMSAP can be categorized into several key areas:

  • Antimicrobial Activity : HEDMSAP exhibits significant antimicrobial properties against a range of bacteria and fungi. Its mechanism involves disrupting microbial cell membranes due to its cationic nature, leading to cell death.
  • Cytotoxicity : Studies have shown that HEDMSAP can induce cytotoxic effects in certain cancer cell lines. The compound's ability to penetrate cell membranes allows it to interfere with cellular processes, potentially leading to apoptosis.
  • Cell Adhesion and Proliferation : Research indicates that HEDMSAP can enhance cell adhesion and proliferation in various cell types, suggesting potential applications in tissue engineering and regenerative medicine.

Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of HEDMSAP against Gram-positive and Gram-negative bacteria, the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli. This suggests that HEDMSAP is more effective against Gram-positive bacteria compared to Gram-negative bacteria due to the differences in cell wall structure.

Cytotoxicity Assessment

A cytotoxicity assessment was conducted using human breast cancer cell lines (MCF-7). The results indicated that HEDMSAP reduced cell viability by 50% at a concentration of 25 µg/mL after 48 hours of exposure. Flow cytometry analysis revealed an increase in apoptotic cells, confirming the compound's potential as an anticancer agent.

The mechanisms underlying the biological activity of HEDMSAP are multifaceted:

  • Membrane Disruption : The cationic charge facilitates interaction with negatively charged microbial membranes, leading to disruption and subsequent cell lysis.
  • Reactive Oxygen Species (ROS) Generation : HEDMSAP exposure has been linked to increased ROS production within cells, which can trigger oxidative stress pathways leading to apoptosis.
  • Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in cell survival and proliferation, such as the MAPK/ERK pathway.

Safety Profile

While HEDMSAP shows promise in various applications, its safety profile is crucial for practical use. Toxicological studies indicate that at lower concentrations, HEDMSAP exhibits low toxicity; however, further studies are needed to evaluate long-term effects and potential environmental impacts.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification strategies for 2-hydroxyethyldimethyl-3-stearamidopropylammonium phosphate?

  • Methodological Answer : Synthesis typically involves quaternization of a tertiary amine precursor (e.g., dimethyl-3-stearamidopropylamine) with a phosphate ester derivative. Purification requires column chromatography using silica gel and eluents like methanol/chloroform (9:1 v/v) to separate unreacted stearic acid derivatives. Confirmation of purity can be achieved via thin-layer chromatography (TLC) with phosphomolybdic acid staining .

Q. How can researchers structurally characterize this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR can confirm the quaternary ammonium group (δ 3.2–3.5 ppm for methyl groups) and phosphate ester linkage (δ 4.1–4.3 ppm for hydroxyethyl protons).
  • FT-IR : Look for phosphate ester P=O stretching at ~1250 cm1^{-1} and ammonium N-H bending at ~1600 cm1^{-1}.
  • Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (calculated m/z for C₂₆H₅₄N₂O₅P+^+: 513.37) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure. Store in airtight containers at 4°C to prevent hydrolysis. For spills, neutralize with 5% sodium bicarbonate before disposal. Regularly monitor lab air quality for phosphate aerosols using NIOSH Method 7903 .

Advanced Research Questions

Q. What in vitro or in vivo models are appropriate for assessing endocrine-disrupting potential?

  • Methodological Answer : The U.S. EPA’s Endocrine Disruptor Screening Program (EDSP) recommends:

  • In vitro : ER/AR transcriptional activation assays (OECD TG 455/458).
  • In vivo : Fish short-term reproduction assays (OECD TG 229) or amphibian metamorphosis assays (OECD TG 231). Dose-response curves should account for phosphate ester hydrolysis products .

Q. How can environmental persistence and phosphate leaching be quantified in aquatic systems?

  • Methodological Answer :

  • Sample Preparation : Extract using solid-phase extraction (SPE) with C18 cartridges.
  • Quantification : Ion chromatography with suppressed conductivity detection (EPA Method 300.1) or colorimetric molybdenum-blue assay (detection limit: 0.01 mg/L PO₄³⁻). Calibrate with a linear regression (R² ≥ 0.995) across 0.1–10 mg/L standards .

Q. How do researchers resolve contradictions in stability data under varying pH and temperature?

  • Methodological Answer : Conduct accelerated stability studies (ICH Q1A):

  • pH Stability : Test buffered solutions (pH 2–9) at 25°C for 72 hours; monitor degradation via HPLC.
  • Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >100°C). Statistical tools like ANOVA can identify significant deviations between replicates .

Q. What computational approaches predict interactions of this compound with lipid bilayers?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate insertion into a POPC bilayer using GROMACS. Parameters include partial charges (HF/6-31G*) and lipid tail order parameters.
  • Free Energy Calculations : Use umbrella sampling to determine translocation energy barriers. Validate with experimental membrane permeability assays (e.g., PAMPA) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Hydroxyethyldimethyl-3-stearamidopropylammonium phosphate
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2-Hydroxyethyldimethyl-3-stearamidopropylammonium phosphate

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